N-(5-AMINO-1H-1,2,3,4-TETRAAZOL-1-YL)-N-(4-FLUOROBENZYL)AMINE
Overview
Description
N-(5-AMINO-1H-1,2,3,4-TETRAAZOL-1-YL)-N-(4-FLUOROBENZYL)AMINE is a synthetic compound that has garnered interest in various fields of scientific research This compound is characterized by the presence of a tetrazole ring substituted with a 4-fluorobenzyl group and two amino groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(5-AMINO-1H-1,2,3,4-TETRAAZOL-1-YL)-N-(4-FLUOROBENZYL)AMINE typically involves the reaction of 4-fluorobenzylamine with sodium azide and ammonium chloride under acidic conditions. The reaction proceeds through the formation of an intermediate azide, which subsequently undergoes cyclization to form the tetrazole ring. The reaction conditions often include heating the mixture to a specific temperature to facilitate the cyclization process .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process may be optimized for higher yields and purity, often involving the use of advanced techniques such as continuous flow reactors and automated synthesis systems. The industrial methods also focus on minimizing waste and ensuring the safety of the production process .
Chemical Reactions Analysis
Types of Reactions
N-(5-AMINO-1H-1,2,3,4-TETRAAZOL-1-YL)-N-(4-FLUOROBENZYL)AMINE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitro derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: Electrophilic aromatic substitution reactions can introduce different substituents onto the benzyl ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and electrophiles like bromine for substitution reactions. The conditions for these reactions vary, with some requiring elevated temperatures and others proceeding at room temperature .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitro derivatives, while reduction can produce amine derivatives. Substitution reactions can introduce various functional groups onto the benzyl ring, leading to a diverse array of products .
Scientific Research Applications
N-(5-AMINO-1H-1,2,3,4-TETRAAZOL-1-YL)-N-(4-FLUOROBENZYL)AMINE has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of N-(5-AMINO-1H-1,2,3,4-TETRAAZOL-1-YL)-N-(4-FLUOROBENZYL)AMINE involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes involved in disease pathways, leading to therapeutic effects. The molecular targets and pathways involved vary depending on the specific application being studied .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to N-(5-AMINO-1H-1,2,3,4-TETRAAZOL-1-YL)-N-(4-FLUOROBENZYL)AMINE include:
AB-FUBINACA: A synthetic cannabinoid with a similar fluorobenzyl group.
ADB-FUBINACA: Another synthetic cannabinoid with a fluorobenzyl group and a tetrazole ring.
Flupirtine: An aminopyridine with a fluorobenzyl group .
Uniqueness
This compound is unique due to its specific combination of a tetrazole ring and a fluorobenzyl group. This structure imparts distinct chemical and biological properties, making it a valuable compound for various research applications. Its ability to undergo diverse chemical reactions and its potential therapeutic effects further highlight its uniqueness compared to similar compounds .
Properties
IUPAC Name |
1-N-[(4-fluorophenyl)methyl]tetrazole-1,5-diamine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9FN6/c9-7-3-1-6(2-4-7)5-11-15-8(10)12-13-14-15/h1-4,11H,5H2,(H2,10,12,14) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HCKDEGXAODFAQZ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CNN2C(=NN=N2)N)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9FN6 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.20 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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